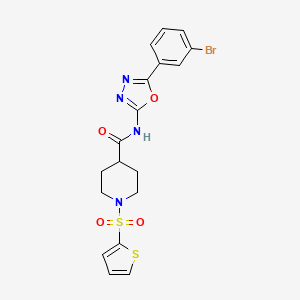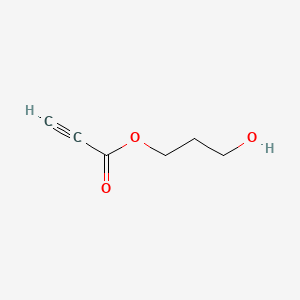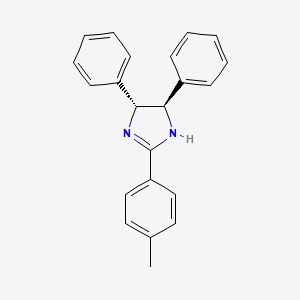![molecular formula C11H26N2O6 B14116785 2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane](/img/structure/B14116785.png)
2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C11H26N2O6 1,3-bis(tris(hydroxymethyl)methylamino)propane . It is a white to off-white crystalline powder that is soluble in water. This compound is primarily used in buffer solutions due to its wide buffering range, from pH 6 to 9.5, making it highly valuable in biochemistry and molecular biology .
准备方法
1,3-bis(tris(hydroxymethyl)methylamino)propane: can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthetic route typically involves the reaction of 1,3-diaminopropane with formaldehyde and sodium cyanoborohydride under controlled conditions. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
In industrial production, the process is scaled up, and the reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
化学反应分析
1,3-bis(tris(hydroxymethyl)methylamino)propane: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: It can be reduced using reducing agents like .
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include and .
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,3-bis(tris(hydroxymethyl)methylamino)propane: has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions and analytical techniques.
作用机制
The mechanism by which 1,3-bis(tris(hydroxymethyl)methylamino)propane exerts its effects is primarily through its buffering capacity. It helps maintain a stable pH in solutions, which is crucial for many biochemical and molecular biology processes. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to prevent significant changes in pH, thereby stabilizing the environment for various reactions .
相似化合物的比较
1,3-bis(tris(hydroxymethyl)methylamino)propane: is unique due to its wide buffering range and high solubility in water. Similar compounds include:
Tris(hydroxymethyl)aminomethane: Another widely used buffer with a different pH range.
Bis-tris methane: Similar in structure but with different buffering properties.
Tricine: Used in similar applications but with distinct chemical properties.
These compounds are used in various applications, but 1,3-bis(tris(hydroxymethyl)methylamino)propane stands out due to its versatility and effectiveness in maintaining stable pH levels in a wide range of conditions .
属性
分子式 |
C11H26N2O6 |
|---|---|
分子量 |
282.33 g/mol |
IUPAC 名称 |
2-[3-[1,3-dihydroxypropan-2-yl(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C11H26N2O6/c14-4-10(5-15)12(8-18)2-1-3-13(9-19)11(6-16)7-17/h10-11,14-19H,1-9H2 |
InChI 键 |
SQQNFYSQWFSTJT-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CO)C(CO)CO)CN(CO)C(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



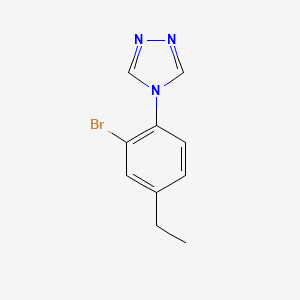
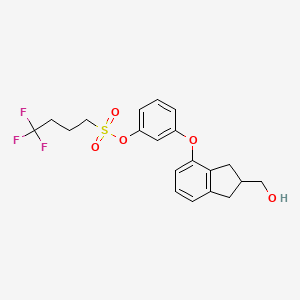
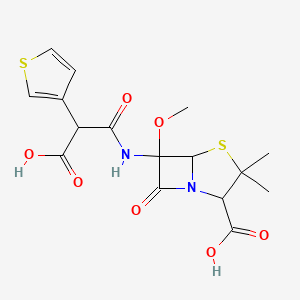
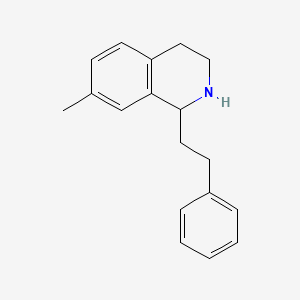
![1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116738.png)
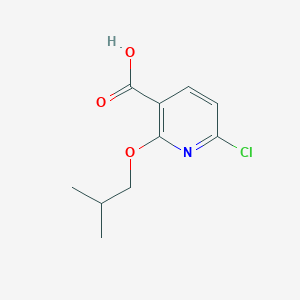
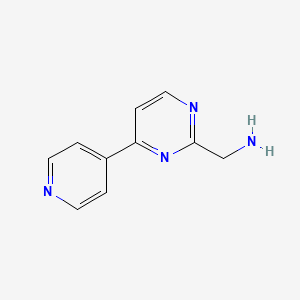
![[6-[6-[[(4R,7R,9R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B14116753.png)
![3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14116756.png)
![2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14116757.png)
